2-[(3-Chloro-4-methoxyphenyl)methoxy]isoindole-1,3-dione
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Overview
Description
2-[(3-Chloro-4-methoxyphenyl)methoxy]isoindole-1,3-dione is a compound that belongs to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of a 3-chloro-4-methoxyphenyl group attached to the isoindoline-1,3-dione core imparts unique chemical and biological properties to this compound.
Preparation Methods
The synthesis of 2-[(3-Chloro-4-methoxyphenyl)methoxy]isoindole-1,3-dione can be achieved through various synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another approach involves the reaction of o-phthalic acids or anhydrides with amines in the presence of a catalyst such as SiO2-tpy-Nb, using IPA: H2O as the solvent at reflux conditions . These methods typically yield the desired product with moderate to excellent yields (41–93%).
Chemical Reactions Analysis
2-[(3-Chloro-4-methoxyphenyl)methoxy]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, to form various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(3-Chloro-4-methoxyphenyl)methoxy]isoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-4-methoxyphenyl)methoxy]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation.
Comparison with Similar Compounds
2-[(3-Chloro-4-methoxyphenyl)methoxy]isoindole-1,3-dione can be compared with other similar compounds, such as:
3-Chloro-4-methylphenyl isocyanate: This compound contains a similar chloro and phenyl group but differs in its functional groups and overall structure.
Isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core but have different substituents, leading to variations in their chemical and biological properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other isoindoline-1,3-dione derivatives.
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)methoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c1-21-14-7-6-10(8-13(14)17)9-22-18-15(19)11-4-2-3-5-12(11)16(18)20/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJLSHAVYJPYFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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